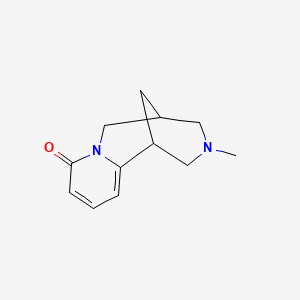

N-Methylcytisine

Descripción

Propiedades

IUPAC Name |

(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULUKMPMGVXCEI-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-86-2, 63699-79-6 | |

| Record name | (-)-N-Methylcytisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caulophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcytisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063699796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCYTISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT0MW69NCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylcytisine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcytisine (NMC), a quinolizidine alkaloid, is a potent ligand for nicotinic acetylcholine receptors (nAChRs). This document provides an in-depth technical overview of the mechanism of action of this compound at various nAChR subtypes. It consolidates quantitative data on its binding affinity and functional efficacy, details common experimental protocols for its characterization, and illustrates key mechanisms and workflows through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction to this compound and Nicotinic Receptors

This compound is a naturally occurring alkaloid and a derivative of cytisine.[1][2] Like its parent compound, NMC interacts with nicotinic acetylcholine receptors, which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[3] These receptors are pentameric structures assembled from a variety of subunits (α2-α10, β2-β4), leading to a diversity of receptor subtypes with distinct pharmacological properties.[4][5] The most abundant subtypes in the brain are the heteromeric α4β2 and the homomeric α7 nAChRs.[6][7] The α4β2 subtype, in particular, is a key mediator of nicotine dependence and the target for smoking cessation therapies.[8][9][10][11]

This compound has been identified as a selective ligand for nAChRs, demonstrating agonist properties at several subtypes.[12][13] Its mechanism of action, particularly its partial agonism at α4β2 receptors, is of significant interest for its potential therapeutic applications, including smoking cessation.

Quantitative Pharmacological Data

The interaction of this compound with various nAChR subtypes has been quantified through binding and functional assays. The following tables summarize the available data.

Table 1: Binding Affinity of this compound at Nicotinic Acetylcholine Receptors

| Receptor Subtype/Preparation | Ligand | Kd (nM) | IC50 (µM) | Reference |

| nAChR from squid optical ganglia | This compound | 50 | - | [12] |

| General nAChRs | This compound | - | 0.05 | [13] |

| Muscarinic Acetylcholine Receptors (mAChRs) | This compound | - | 417 | [13] |

Table 2: Functional Efficacy of this compound at Human Nicotinic Acetylcholine Receptor Subtypes Expressed in Xenopus Oocytes

| Receptor Subtype | Agonist | EC50 (µM) | Reference |

| α4β2 | This compound | 13 | [13] |

| α4β4 | This compound | 13 | [13] |

| α7 | This compound | 340 | [13] |

Mechanism of Action at the α4β2 Nicotinic Receptor

This compound, similar to its parent compound cytisine, is understood to act as a partial agonist at the α4β2 nAChR subtype.[8][9][11][14][15] This dual action is fundamental to its potential as a smoking cessation aid.

-

Agonist Action: NMC binds to and activates α4β2 receptors, mimicking the effect of nicotine. This activation leads to a moderate and sustained release of dopamine in the mesolimbic pathway, which is believed to alleviate the withdrawal symptoms and cravings experienced during smoking cessation.[16]

-

Antagonist Action: By occupying the same binding site as nicotine, NMC competitively inhibits the binding of nicotine from tobacco smoke. As a partial agonist, NMC has lower intrinsic efficacy than the full agonist nicotine. Therefore, when both are present, the maximal response is reduced, dampening the rewarding and reinforcing effects of smoking.[10][11]

Signaling Pathway of Partial Agonism at α4β2 nAChRs

Caption: Partial agonism of this compound at α4β2 nAChRs.

Experimental Protocols

The characterization of this compound's activity at nAChRs relies on established in vitro techniques.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells or tissues endogenously expressing or recombinantly overexpressing the nAChR subtype of interest are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used to maintain pH and ionic strength.

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine) is used at a concentration near its Kd value.

-

Competition: The membranes and radioligand are incubated with varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to functionally characterize the effect of this compound on nAChRs by measuring the ion currents flowing through the receptor channels.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the specific α and β subunits of the human nAChR subtype to be studied.

-

Incubation and Expression: The injected oocytes are incubated for 2-7 days to allow for the translation of the cRNAs and the expression and assembly of functional nAChR channels on the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).

-

The oocyte is impaled with two microelectrodes filled with KCl, one for measuring the membrane potential and the other for injecting current.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Compound Application: this compound is applied to the oocyte at various concentrations through the perfusion system.

-

Data Acquisition: The inward current generated by the influx of cations through the activated nAChR channels is recorded.

-

Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated by plotting the normalized current response against the logarithm of the this compound concentration. The EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximum response relative to a full agonist like acetylcholine) are determined by fitting the data to a sigmoidal dose-response equation.

Two-Electrode Voltage Clamp (TEVC) Experimental Workflow

References

- 1. isaac-scientific.com [isaac-scientific.com]

- 2. Determination of Cytisine and this compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the nicotinic receptor partial agonists varenicline and cytisine on the discriminative stimulus effects of nicotine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytisine, a Partial Agonist of α4β2 Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors [biomolther.org]

- 16. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomers of N-Methylcytisine: A Deep Dive into Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcytisine, a quinolizidine alkaloid derived from cytisine, is a potent ligand for nicotinic acetylcholine receptors (nAChRs).[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, the (+) and (-) enantiomers. While the naturally occurring form is (-)-N-Methylcytisine, the potential for stereoselective interactions with biological targets necessitates a thorough understanding of the distinct pharmacological profiles of each enantiomer. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its interactions with nAChRs. Due to a scarcity of publicly available data directly comparing the enantiomers, this document primarily details the activity of this compound (presumed to be the naturally occurring (-)-enantiomer) and underscores the importance of stereochemistry in its pharmacological actions.

Core Biological Activity: Interaction with Nicotinic Acetylcholine Receptors

This compound is a selective agonist at various subtypes of nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[2][3] Its interaction with these receptors underlies its diverse biological effects, including its potential therapeutic applications. Molecular docking studies suggest that this compound acts as a partial agonist at nicotinic acetylcholine receptors.[1][4]

Quantitative Analysis of Receptor Interactions

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at different human nAChR subtypes. It is important to note that these studies did not specify the enantiomeric form used; however, it is highly probable that the naturally occurring (-)-N-Methylcytisine was investigated.

Table 1: Binding Affinity of this compound at Human nAChR Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| α4β2 | [3H]Epibatidine | Not specified | [5] |

| α4β4 | [3H]Epibatidine | Not specified | [5] |

| α3β2 | [3H]Epibatidine | Not specified | [5] |

| α3β4 | [3H]Epibatidine | Not specified | [5] |

Note: While a direct Ki value for this compound is not provided in the cited literature, its precursor, cytisine, demonstrates high affinity for α4β2 and α4β4 subtypes (subnanomolar range) and lower affinity for α3β2 and α3β4 subtypes.[5]

Table 2: Functional Potency and Efficacy of this compound at Human nAChR Subtypes

| Receptor Subtype | Assay System | EC50 (µM) | Efficacy (Imax relative to Acetylcholine) | Reference |

| α4β2 | Xenopus oocytes | 13 | Not specified | [2] |

| α4β4 | Xenopus oocytes | 13 | Not specified | [2] |

| α7 | Xenopus oocytes | 340 | Not specified | [2] |

Table 3: Inhibitory Activity of this compound

| Target | Cell Line | IC50 (µM) | Reference |

| Muscarinic Acetylcholine Receptors (mAChRs) | Not specified | 417 | [2] |

| LPS-induced Nitric Oxide Production | RAW 264.7 macrophages | 33.3 | [2] |

The Critical Role of Stereochemistry

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological macromolecules such as receptors and enzymes. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its binding to and activation of nAChRs, leading to the opening of the ion channel and a subsequent influx of cations (primarily Na+ and Ca2+). This depolarization can trigger a cascade of downstream signaling events, including the release of neurotransmitters.

Nicotinic Acetylcholine Receptor Signaling Pathway

Caption: Agonist binding to nAChRs triggers a signaling cascade.

Experimental Workflow for Evaluating this compound Enantiomers

Caption: A typical workflow for characterizing novel enantiomers.

Detailed Experimental Protocols

Radioligand Binding Assays for nAChRs

Objective: To determine the binding affinity (Ki) of this compound enantiomers for specific nAChR subtypes.

Materials:

-

Membrane preparations from cells stably expressing the human nAChR subtype of interest (e.g., HEK293 cells).

-

Radioligand (e.g., [3H]epibatidine).[5]

-

Unlabeled competitor (e.g., nicotine or cytisine) for non-specific binding determination.[5]

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound enantiomer.[5]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.[5]

-

Incubate the mixture to allow for binding equilibrium to be reached.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value for each enantiomer.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the functional potency (EC50) and efficacy of this compound enantiomers at specific nAChR subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the human nAChR subtype of interest.

-

Voltage-clamp amplifier and recording equipment.

-

Perfusion system.

-

Recording solution (e.g., standard oocyte Ringer's solution).

-

This compound enantiomer solutions of varying concentrations.

Protocol:

-

Prepare and inject Xenopus oocytes with the cRNA for the desired nAChR subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Perfuse the oocyte with the recording solution.

-

Apply increasing concentrations of the this compound enantiomer to the oocyte via the perfusion system.

-

Record the inward current elicited by each concentration of the agonist.

-

Wash the oocyte with the recording solution between applications to allow for recovery.

-

Construct a concentration-response curve by plotting the peak current response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response equation to determine the EC50 and maximum current response (Imax).

-

Normalize the Imax of the this compound enantiomer to the Imax of a full agonist like acetylcholine to determine its relative efficacy.

Conclusion and Future Directions

This compound is a potent nicotinic acetylcholine receptor agonist with a complex pharmacological profile. While the available data, predominantly for the naturally occurring (-)-enantiomer, provide a solid foundation for understanding its biological activity, a significant knowledge gap exists regarding the specific properties of the (+)-enantiomer. The principles of stereochemistry in drug action strongly suggest that the enantiomers of this compound will exhibit different activities.

Future research should prioritize the enantioselective synthesis and subsequent pharmacological characterization of both (+)- and (-)-N-Methylcytisine. Direct comparative studies using the detailed protocols outlined in this guide will be crucial for elucidating their respective binding affinities, functional potencies, efficacies, and in vivo effects. A comprehensive understanding of the stereoselective pharmacology of this compound is essential for its potential development as a therapeutic agent and for fully comprehending its role in biological systems. Such studies will not only advance our knowledge of this specific alkaloid but also contribute to the broader understanding of structure-activity relationships at nicotinic acetylcholine receptors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Molecular Determinants of Subtype-selective Efficacies of Cytisine and the Novel Compound NS3861 at Heteromeric Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total enantioselective synthesis of (-)-cytisine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury of N-Methylcytisine: A Technical Guide to Natural Sources and Isolation

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources, isolation, and purification of N-Methylcytisine. This quinolizidine alkaloid, a derivative of cytisine, has garnered significant interest for its potential pharmacological applications. This document outlines key plant sources, presents quantitative data on alkaloid content, details established experimental protocols for extraction and analysis, and visualizes the relevant biological pathways.

Natural Abundance of this compound

This compound is predominantly found in various species of the Fabaceae (legume) family. The concentration of this alkaloid varies significantly between different genera, species, and even plant parts. The primary genera known to contain this compound include Laburnum, Genista, Sophora, and Thermopsis.

Table 1: this compound Content in Various Plant Species

| Plant Species | Plant Part | This compound Content (mg/mL of extract)[1][2] |

| Genista tinctoria | Herb | 0.400[1][2] |

| Laburnum alpinum | Leaves | 0.299[1][2] |

| Laburnum anagyroides | Leaves | 0.081[1] |

| Laburnum anagyroides | Cortex | 0.091[1] |

| Laburnum anagyroides | Seeds | 0.009[1] |

| Laburnum watereri | Leaves | 0.059[1] |

| Laburnum watereri | Seeds | 0.018[1] |

| Laburnum anagyroides L. quercifolium | Leaves | 0.103[1] |

| Genista germanica | Leaves | 0.011[1] |

Research indicates that the highest concentration of this compound is often found in the herbaceous parts and leaves of certain species, in contrast to its parent compound, cytisine, which tends to accumulate in the seeds.[1] For instance, the herb of Genista tinctoria and the leaves of Laburnum alpinum have been identified as particularly rich sources.[1][2] Various species of the Sophora genus, such as Sophora flavescens, are also recognized as sources of this compound.[3] Additionally, the aerial parts of Thermopsis alterniflora have been reported to contain significant amounts of this compound, often in equal measure to cytisine.[4][5]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material involves a multi-step process of extraction, separation, and purification. The following protocols are based on established methodologies.

Extraction Procedures

Two primary extraction procedures have been described for the efficient recovery of this compound from plant matrices.[1] Procedure I has been noted to yield a higher content of this compound for most plant materials.[2]

Procedure I: Ethanolic Extraction

-

Maceration: Mix the dried and powdered plant material with ethanol. Macerate the mixture for 48 hours at room temperature.

-

Ultrasonic Extraction: Subject the macerate to ultrasonic extraction for 5 hours.

-

Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure.

-

Acidification and Degreasing: Dissolve the residue in 5% sulfuric acid. Remove lipids and other non-polar compounds by extraction with diethyl ether.

-

Basification and Alkaloid Extraction: Basify the aqueous phase to a pH of 9-10 with a 25% ammonia solution. Extract the alkaloids with chloroform.

-

Final Preparation: Evaporate the chloroform to dryness. Dissolve the resulting crude alkaloid extract in methanol for subsequent analysis and purification.[6]

Procedure II: Alkaline Ethanolic Extraction

-

Initial Extraction: To the dried and powdered plant material, add ethanol containing 2% potassium hydroxide.

-

Subsequent Steps: Follow steps 1 through 6 as outlined in Procedure I. The initial alkaline condition in this procedure can influence the extraction efficiency of different alkaloids.[1]

Purification by Column Chromatography

Further purification of the crude extract is essential to isolate this compound. While specific protocols for this compound are often proprietary, general column chromatography techniques for quinolizidine alkaloids can be adapted. High-speed counter-current chromatography (HSCCC) has been successfully used for the purification of related alkaloids from Sophora flavescens.

General Column Chromatography Protocol:

-

Stationary Phase: Silica gel is a common choice for the separation of alkaloids.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for alkaloids is a mixture of chloroform, methanol, and an aqueous buffer (e.g., NaH₂PO₄ solution).[7] The specific gradient will need to be optimized based on the complexity of the crude extract.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Combine fractions containing pure this compound.

Analytical Quantification

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust method for the quantification of this compound. For qualitative analysis and confirmation of identity, High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) is employed.[8]

HPLC-DAD Parameters:

-

Column: A strong cation exchange (SCX) column is optimal for the retention and separation of polar alkaloids like this compound.[8]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a formate buffer (e.g., 100 mM, pH 4.0) is effective.[2] A typical composition is 25% acetonitrile.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection Wavelength: 308 nm.[2]

-

Column Temperature: 22 °C.[2]

Visualizing the Process and Pathway

To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams have been generated using Graphviz.

Caption: A simplified workflow for the isolation and analysis of this compound from plant sources.

This compound exerts its biological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 subtype in the central nervous system.[9] The binding of this compound to these receptors initiates a signaling cascade.

Caption: The signaling pathway initiated by the binding of this compound to nicotinic acetylcholine receptors.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. The quantitative data presented herein can guide the selection of optimal plant materials, while the detailed protocols offer a starting point for extraction and purification. The visualization of the isolation workflow and the compound's primary signaling pathway serves to contextualize this important natural product for researchers and developers in the pharmaceutical and life sciences sectors. Further optimization of purification techniques will be crucial for the large-scale production required for extensive pharmacological investigation and potential therapeutic development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pnrjournal.com [pnrjournal.com]

- 5. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

- 6. determination-of-cytisine-and-n-methylcytisine-from-selected-plant-extracts-by-high-performance-liquid-chromatography-and-comparison-of-their-cytotoxic-activity - Ask this paper | Bohrium [bohrium.com]

- 7. Supercritical fluid extraction of quinolizidine alkaloids from Sophora flavescens Ait. and purification by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Cytisine and this compound from Selected Plant Extracts by High-Performance Liquid Chromatography and Comparison of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Methylcytisine Alkaloids: A Comprehensive Technical Guide on Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcytisine, a quinolizidine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interactions with neuronal nicotinic acetylcholine receptors (nAChRs), its anti-inflammatory effects, and its pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the mechanisms of action and experimental designs related to this promising alkaloid.

Introduction

This compound is a naturally occurring alkaloid found in several plant species, including those of the Thermopsis and Sophora genera.[1] Structurally related to cytisine, this compound has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic development. This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound to support further research and drug development efforts.

Pharmacodynamics

The primary pharmacological activity of this compound is mediated through its interaction with nicotinic acetylcholine receptors. It also exhibits significant anti-inflammatory properties.

Nicotinic Acetylcholine Receptor Modulation

This compound is a selective ligand for nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[2][3] It acts as an agonist at various nAChR subtypes, eliciting whole-cell currents.[4]

Quantitative Data on Receptor Binding and Functional Activity

| Parameter | Receptor/System | Value | Reference |

| Binding Affinity (Kd) | nAChR (squid optical ganglia) | 50 nM | [2] |

| Binding Affinity (IC50) | nAChRs | 0.05 µM | [4] |

| mAChRs | 417 µM | [4] | |

| Functional Activity (EC50) | human α4β2 nAChR (in Xenopus oocytes) | 13 µM | [4] |

| human α4β4 nAChR (in Xenopus oocytes) | 13 µM | [4] | |

| human α7 nAChR (in Xenopus oocytes) | 340 µM | [4] |

Signaling Pathway: Nicotinic Acetylcholine Receptor Activation

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in preclinical models.[5] This activity is primarily attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]

Quantitative Data on Anti-inflammatory Effects

| Parameter | System/Assay | Value | Reference |

| IC50 | LPS-induced Nitric Oxide Production (RAW 264.7 macrophages) | 33.3 µM | [4] |

Signaling Pathway: Inhibition of NF-κB Activation

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, providing insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Data in Rats

| Parameter | Route of Administration | Value | Reference |

| Absolute Bioavailability | Oral | 55.5% | |

| Mean Recovery | Plasma | 86.1% to 94.8% |

Toxicology

Initial toxicological studies have been conducted to determine the acute toxicity of this compound.

Quantitative Toxicology Data

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mice | Subcutaneous | 40.1 mg/kg | [1] |

| LD50 | Rats | Subcutaneous | 38 mg/kg | [1] |

Experimental Protocols

Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of this compound to nAChRs.

Methodology: A radioligand displacement assay is a common method.

-

Tissue Preparation: Rat brain tissue or cells expressing the nAChR subtype of interest are homogenized in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The homogenate is incubated with a specific radioligand for the target nAChR subtype (e.g., [³H]-Epibatidine or [³H]-Cytisine) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Workflow: nAChR Binding Assay

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Effect of compound plate composition on measurement of hERG current IC(50) using PatchXpress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Comprehensive in vitro pro‐arrhythmic assays demonstrate that omecamtiv mecarbil has low pro‐arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of N-Methylcytisine Receptor Binding: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-Methylcytisine binding to its primary pharmacological targets, the nicotinic acetylcholine receptors (nAChRs). This compound, a quinolizidine alkaloid derived from cytisine, demonstrates a notable affinity for nAChRs and is a subject of interest in drug discovery and development.[1][2] This document details the experimental and computational methodologies employed to characterize this interaction, presenting quantitative binding data, outlining experimental protocols, and visualizing key biological and computational workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of ligand-receptor interactions and computational drug design.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a tricyclic quinolizidine alkaloid found in plants of the Fabaceae family.[1] It is a derivative of cytisine and shares its high affinity for nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3][4] nAChRs are pentameric structures composed of various subunits (e.g., α4, β2, α7), the combination of which determines the pharmacological and physiological properties of the receptor subtype.[3][4]

The interaction of this compound with nAChRs, particularly the α4β2 and α7 subtypes, is of significant interest due to its potential therapeutic applications. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have proven to be invaluable tools for elucidating the molecular details of this binding, predicting binding affinities, and guiding the design of novel ligands with improved selectivity and efficacy.[1][5]

Quantitative Binding Data

The binding affinity of this compound and its parent compound, cytisine, for various nAChR subtypes has been determined through experimental assays. The following table summarizes key quantitative data from the literature.

| Compound | Receptor Subtype | Assay Type | Measured Value (nM) | Reference |

| This compound | nAChR (squid optical ganglia) | Radioligand Binding (Kd) | 50 | [2][6][7] |

| Cytisine | α4β2 (human) | Radioligand Binding (Kd) | 0.3 (homogenate), 0.8 (intact cells) | [8] |

| Cytisine | α4β2 (human) | Functional Assay (EC50) | 11,000 | |

| Cytisine | α3β4 (human) | Radioligand Binding (Ki) | ~4.4 (noncompetitive) | [7] |

| Cytisine | α7 (human) | Radioligand Binding (Ki) | ~7.6 | [9] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method for quantifying the interaction between a ligand and a receptor. The following protocol is a generalized procedure for determining the binding affinity of this compound to nAChRs.

3.1.1. Materials

-

Receptor Source: Membranes from cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7) or tissue homogenates known to be rich in the target receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

-

Test Ligand: this compound of high purity.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

3.1.2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand)

-

Prepare serial dilutions of the radioligand in assay buffer.

-

In a 96-well plate, add a constant amount of receptor preparation to each well.

-

Add the different concentrations of radioligand to the wells.

-

For non-specific binding determination, add a high concentration of a non-labeled competing ligand (e.g., nicotine) to a parallel set of wells.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3.1.3. Competition Binding Assay (to determine Ki of this compound)

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and the varying concentrations of this compound.

-

Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-labeled competing ligand).

-

Follow steps 5-8 from the saturation binding assay protocol.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Silico Modeling Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

4.1.1. Software

-

Molecular Graphics and Modeling Software: UCSF Chimera or ChimeraX, PyMOL.

-

Docking Software: AutoDock Vina.

-

Ligand Preparation Software: ChemDraw, Avogadro, Open Babel.

4.1.2. Protocol

-

Receptor Preparation:

-

Obtain the 3D structure of the target nAChR subtype from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built using a suitable template (e.g., the acetylcholine-binding protein, AChBP).

-

Using UCSF Chimera, remove water molecules, ions, and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

-

-

Ligand Preparation:

-

Draw the 2D structure of this compound using ChemDraw or a similar program and save it in a suitable format (e.g., MOL).

-

Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the 3D structure in PDBQT format, defining the rotatable bonds.

-

-

Docking Simulation:

-

Define the docking search space (grid box) around the known or predicted binding site of the receptor. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

-

Run AutoDock Vina, providing the prepared receptor and ligand files and the grid box parameters as input.

-

AutoDock Vina will perform the docking simulation and generate a set of predicted binding poses for this compound, ranked by their binding affinity scores (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses in the receptor's binding site using UCSF Chimera or PyMOL.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between this compound and the amino acid residues of the receptor.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability and conformational changes.

4.2.1. Software

-

MD Simulation Package: GROMACS, AMBER, or NAMD.

-

Force Fields: CHARMM36 for proteins and lipids, CGenFF for the ligand.

-

Analysis Software: VMD, Grace.

4.2.2. Protocol

-

System Setup:

-

Use the best-ranked docked pose of the this compound-nAChR complex from the molecular docking study as the starting structure.

-

Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

-

Solvate the system with a suitable water model (e.g., TIP3P) and add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological concentration.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) to ensure the correct density of the system. Positional restraints on the protein and ligand are gradually released during equilibration.

-

-

-

Production MD Simulation:

-

Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without any restraints. Trajectories of the atomic coordinates are saved at regular intervals.

-

-

Analysis:

-

Analyze the MD trajectory to assess the stability of the this compound-nAChR complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of this compound to the receptor.

-

-

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist like this compound to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and initiates a cascade of downstream signaling events.

Caption: nAChR signaling cascade initiated by agonist binding.

In Silico Modeling Workflow

The process of in silico modeling of this compound binding to nAChRs involves a series of sequential steps, from initial data retrieval to final analysis.

Caption: Workflow for in silico modeling of ligand-receptor binding.

Conclusion

The in silico modeling of this compound's interaction with nicotinic acetylcholine receptors provides valuable insights at a molecular level, complementing experimental findings. The methodologies outlined in this guide, from radioligand binding assays to molecular docking and dynamics simulations, offer a robust framework for characterizing this and other ligand-receptor systems. The quantitative data and visual workflows presented herein serve as a practical resource for researchers in the field of pharmacology and computational drug design, facilitating a deeper understanding of the structure-activity relationships that govern the therapeutic potential of novel compounds. Further research focusing on obtaining more extensive binding data for this compound across a wider range of nAChR subtypes will be crucial for a more complete understanding of its pharmacological profile.

References

- 1. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 2. Ligands preparation: Significance and symbolism [wisdomlib.org]

- 3. In silico approaches for developing sesquiterpene derivatives as antagonists of human nicotinic acetylcholine receptors (nAChRs) for nicotine addiction treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding of tobacco constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations of dihydro‐β‐erythroidine bound to the human α4β2 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 9. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylcytisine Derivatives: A Technical Guide to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcytisine, a quinolizidine alkaloid derived from cytisine, and its synthetic derivatives represent a promising class of compounds with significant therapeutic potential. Primarily known for their interaction with nicotinic acetylcholine receptors (nAChRs), these molecules are being extensively investigated for a range of applications, including smoking cessation, management of neurological disorders, and as anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic applications of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is a derivative of the naturally occurring alkaloid cytisine, found in plants of the Fabaceae family. Cytisine itself has been used for decades in Central and Eastern Europe as a smoking cessation aid. The addition of a methyl group to the nitrogen atom of cytisine to form this compound alters its pharmacological profile, and further chemical modifications have led to a diverse library of derivatives with varied affinities and efficacies for different nAChR subtypes. These derivatives are of great interest to the pharmaceutical industry due to their potential to selectively target specific nAChR subtypes implicated in various CNS and peripheral disorders.

Therapeutic Potential of this compound Derivatives

Smoking Cessation

The primary therapeutic application of cytisine and its derivatives, including this compound, is in smoking cessation. This is attributed to their action as partial agonists at the α4β2 nAChR subtype, which is central to nicotine addiction.[1] By binding to these receptors, this compound derivatives can elicit a moderate and sustained release of dopamine in the mesolimbic pathway, which helps to alleviate nicotine withdrawal symptoms and cravings.[2] Concurrently, as partial agonists, they occupy the receptor binding sites, thereby blocking nicotine from cigarettes from exerting its full rewarding effect.[3] This dual action makes them an attractive alternative to other smoking cessation therapies.

Neurological Disorders

Several this compound derivatives have demonstrated potential in the treatment of neurodegenerative diseases.[4] The modulation of nAChRs is a key strategy in managing conditions like Alzheimer's and Parkinson's disease. The neuroprotective effects of these compounds are believed to be mediated through multiple mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and modulation of neuroinflammation.[5][6] Some derivatives have also shown nootropic (cognitive-enhancing) properties in preclinical models.[4]

Anti-inflammatory Activity

Emerging evidence suggests that this compound derivatives possess significant anti-inflammatory properties. This activity is thought to be linked to their interaction with nAChRs on immune cells and their potential to inhibit inflammatory mediators. In vivo studies have shown that certain derivatives can reduce inflammation in models such as carrageenan-induced paw edema.

Other Potential Applications

Research has also explored other therapeutic avenues for this compound derivatives, including their potential as antiviral and analgesic agents. Further investigation is ongoing to fully characterize these activities.

Quantitative Data: Pharmacological Profile

The therapeutic efficacy of this compound derivatives is closely linked to their binding affinity (Ki) and functional potency (EC50/IC50) at various nAChR subtypes. The following tables summarize key pharmacological data for this compound and some of its derivatives.

Table 1: Binding Affinities (Ki, nM) of N-Substituted Cytisine Derivatives for nAChR Subtypes

| Compound | α4β2 | α7 | Reference |

|---|---|---|---|

| Cytisine | --- | --- | [7] |

| This compound | >40-fold lower than Cytisine | --- | [8] |

| N-Arylalkyl Cytisines | Nanomolar range | 0.4 to >50 µM | [7] |

| N-Aroylalkyl Cytisines | Nanomolar range | 0.4 to >50 µM | [7] |

| 10-substituted derivative 15 | Highly selective | --- | [9] |

| 10-substituted derivative 17a | Highly selective | --- | [9] |

Data presented as reported in the literature; direct comparisons should be made with caution due to variations in experimental conditions.

Table 2: Functional Activity (EC50/IC50) of Cytisine and its Derivatives

| Compound | nAChR Subtype | Activity | Value | Reference |

|---|---|---|---|---|

| Cytisine | α4β2 | Agonist | --- | [10] |

| Cytisine | α6β2* | Agonist | Lower than for α4β2* | [10] |

| 9-vinyl derivative 19 | Multiple | Agonist | Similar to Cytisine | [9] |

EC50/IC50 values are highly dependent on the assay system used.

Table 3: In Vivo Activity of this compound Derivatives

| Derivative Class | Model | Effect | Reference |

|---|---|---|---|

| 3-Amino-12-N-Methylcytisine | Normobaric hypercapnic hypoxia | Antihypoxic activity | [4] |

| 3-Amino-12-N-Methylcytisine | Conditioned passive-avoidance response | Nootropic properties |[4] |

Experimental Protocols

Synthesis of 3-Amino-12-N-Methylcytisine Derivatives

A common synthetic route to produce 3-amino derivatives of this compound involves the reductive alkylation of 3-amino-12-N-methylcytisine with various aromatic aldehydes.[4]

General Procedure:

-

Dissolve 3-amino-12-N-methylcytisine in a suitable solvent (e.g., methanol).

-

Add the desired aromatic aldehyde to the solution.

-

Stir the reaction mixture at room temperature for a specified period.

-

Add a reducing agent, such as sodium borohydride, in portions.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).

-

Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to characterize the functional properties of nAChR subtypes expressed in Xenopus oocytes.

Methodology:

-

Prepare cRNA for the desired nAChR subunits.

-

Inject the cRNA into Xenopus laevis oocytes and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply the test compound (this compound derivative) at various concentrations to the oocyte.

-

Record the induced current responses.

-

Analyze the data to determine EC50/IC50 values and efficacy.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.

Protocol:

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Administer the test compound (this compound derivative) or vehicle control, typically via oral or intraperitoneal injection.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

nAChR Signaling in Nicotine Addiction and Smoking Cessation

The diagram below illustrates the role of α4β2 nAChRs in the mesolimbic dopamine pathway and how partial agonists like this compound derivatives can modulate this pathway to aid in smoking cessation.

Caption: nAChR modulation of dopamine release in the mesolimbic pathway.

General Workflow for this compound Derivative Development

This diagram outlines the typical experimental progression from the synthesis of novel this compound derivatives to their preclinical evaluation.

Caption: Drug discovery workflow for this compound derivatives.

Neuroprotective Signaling Cascade

The following diagram proposes a potential signaling pathway through which this compound derivatives may exert their neuroprotective effects.

Caption: Proposed neuroprotective signaling pathway of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant promise as therapeutic agents, particularly in the fields of addiction and neurology. Their ability to selectively modulate nAChR subtypes provides a powerful platform for the development of targeted therapies with potentially improved efficacy and reduced side effects. Future research should focus on:

-

Synthesizing and screening a wider range of derivatives to identify compounds with optimal selectivity and pharmacokinetic properties for specific therapeutic targets.

-

Conducting more extensive preclinical and clinical studies to validate the therapeutic efficacy and safety of lead compounds.

-

Further elucidating the downstream signaling pathways to better understand the molecular mechanisms underlying their therapeutic effects.

The continued exploration of this compound derivatives holds great potential for addressing unmet medical needs in a variety of challenging disease areas.

References

- 1. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Neuronal Mechanisms Underlying Development of Nicotine Dependence: Implications for Novel Smoking-Cessation Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. m-hikari.com [m-hikari.com]

- 7. Synthesis, binding, and modeling studies of new cytisine derivatives, as ligands for neuronal nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Potential of Novel N-Methylcytisine Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of novel N-Methylcytisine derivatives, targeting researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways, offering a comprehensive resource for advancing research in this promising area.

Core Findings: this compound Derivatives as Potent Anti-inflammatory Agents

Recent studies have demonstrated the significant anti-inflammatory potential of various this compound derivatives. These compounds have shown efficacy in both in vivo and in vitro models of inflammation, suggesting their promise as therapeutic candidates for a range of inflammatory conditions. The primary mechanisms of action appear to involve the modulation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades, as well as the inhibition of pro-inflammatory enzymes such as cyclooxygenases.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of several this compound derivatives have been quantified in various assays. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Anti-inflammatory Activity of 3-Amino-12-N-methylcytisine Derivatives in the Carrageenan-Induced Rat Paw Edema Model [1]

| Compound | Derivative | Dose (mg/kg) | Edema Inhibition (%) at 3h |

| 1 | 3-(phenylamino)-12-N-methylcytisine | 50 | 25.4 |

| 2 | 3-(benzylamino)-12-N-methylcytisine | 50 | 38.1 |

| 3 | 3-(2-hydroxyphenyl)amino-12-N-methylcytisine | 50 | 50.2 |

| 4 | 3-(4-hydroxyphenyl)amino-12-N-methylcytisine | 50 | 48.9 |

| 5 | 3-(2-methoxyphenyl)amino-12-N-methylcytisine | 50 | 35.7 |

| 6 | 3-(4-methoxyphenyl)amino-12-N-methylcytisine | 50 | 31.6 |

| 7 | 3-(3-phenylprop-2-en-1-yl)amino-12-N-methylcytisine | 50 | 52.3 |

| 8 | 3-(furfurylamino)-12-N-methylcytisine | 50 | 45.8 |

| 9 | 3-(2-thienylmethyl)amino-12-N-methylcytisine | 50 | 41.2 |

| 10 | 3-(cyclohexylmethyl)amino-12-N-methylcytisine | 50 | 28.9 |

| Diclofenac | Reference Drug | 50 | 55.6 |

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 3-Amino-12-N-methylcytisine Derivatives [1]

| Compound | Derivative | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 3 | 3-(2-hydroxyphenyl)amino-12-N-methylcytisine | 100 | 25.1 | 38.4 |

| 7 | 3-(3-phenylprop-2-en-1-yl)amino-12-N-methylcytisine | 100 | 18.7 | 42.1 |

| 8 | 3-(furfurylamino)-12-N-methylcytisine | 100 | 22.4 | 35.9 |

| 9 | 3-(2-thienylmethyl)amino-12-N-methylcytisine | 100 | 19.5 | 39.8 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in DSS-Induced Colitis in Mice

| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |

| Control | 15.2 ± 2.1 | 10.8 ± 1.5 | 25.4 ± 3.2 |

| DSS Model | 85.6 ± 9.8 | 62.4 ± 7.5 | 158.7 ± 15.1 |

| NMC (4 mg/kg) | 42.3 ± 5.1 | 31.5 ± 4.2 | 81.2 ± 9.8 |

| NMC (16 mg/kg) | 25.8 ± 3.5 | 20.1 ± 2.9 | 55.6 ± 6.7 |

Signaling Pathways Modulated by this compound Derivatives

The anti-inflammatory effects of this compound derivatives are mediated through the modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway.[2][3] In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus. Once in the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound has been observed to decrease the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB p65.[2]

MAPK Signaling Pathway

While direct evidence for the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by a broad range of this compound derivatives is still emerging, it is a critical pathway in inflammation that is often co-regulated with NF-κB. The MAPK family includes key kinases such as p38, JNK, and ERK. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, leading to the activation of transcription factors like AP-1, which in turn drive the expression of pro-inflammatory genes. Given the observed effects on cytokine production, it is plausible that this compound derivatives also exert their anti-inflammatory effects through the modulation of the MAPK pathway. One study has shown that a cytisine derivative can activate the G-protein-mediated ERK1/2 pathway, suggesting a potential interaction with this signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Procedure:

-

Animals are fasted for 12 hours before the experiment with free access to water.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compounds (this compound derivatives) or the reference drug (e.g., Diclofenac) are administered intraperitoneally at a specified dose.

-

After 30 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

-

Materials: COX Fluorescent Inhibitor Screening Assay Kit.

-

Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains the respective enzyme (COX-1 or COX-2), arachidonic acid (substrate), and a fluorometric probe.

-

The test compounds are added to the wells at various concentrations.

-

The reaction is initiated by the addition of arachidonic acid.

-

The fluorescence is measured over time using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to that of the vehicle control.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics inflammatory bowel disease and is used to evaluate the therapeutic potential of compounds in a chronic inflammatory setting.

-

Animals: C57BL/6 mice (8-10 weeks old) are used.

-

Procedure:

-

Colitis is induced by administering 3-5% DSS in the drinking water for 5-7 days.

-

The test compound (this compound) is administered orally daily.

-

Clinical parameters such as body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, the colon is excised, and its length is measured.

-

Colon tissue samples are collected for histological analysis and measurement of pro-inflammatory markers.

-

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the levels of key proteins in the NF-κB signaling pathway.

-

Procedure:

-

Proteins are extracted from colon tissue or cell lysates.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and NF-κB p65.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways, particularly the NF-κB pathway, provides a strong rationale for their further development as therapeutic agents. Future research should focus on elucidating the precise molecular targets of these derivatives within the MAPK and other inflammatory signaling cascades, as well as on conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in various inflammatory diseases. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate these research efforts.

References

Nootropic activity of 3-Amino-12-N-Methylcytisine derivatives

An In-depth Technical Guide on the Nootropic Activity of 3-Amino-12-N-Methylcytisine Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nootropic properties of a series of novel 3-Amino-12-N-Methylcytisine derivatives. Reductive alkylation of 3-amino-12-N-methylcytisine with various aromatic aldehydes has yielded a library of secondary amines.[1] This document details the in vivo and in vitro studies conducted to evaluate their mnestic, antihypoxic, and antiradical activities. The underlying mechanism of action, particularly the involvement of the hypoxia-inducible factor 1 (HIF-1) signaling pathway, is also explored. All quantitative data from these studies are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the key assays are provided, alongside visualizations of the experimental workflow and the implicated signaling pathway to facilitate a deeper understanding of the research.

Introduction

Nootropic agents play a crucial role in the therapeutic management of neurodegenerative diseases, recovery from brain injuries, and amelioration of cognitive deficits.[1] The quest for novel, more effective nootropics has led to the exploration of various chemical scaffolds, including derivatives of the quinolizidine alkaloid (-)-cytisine.[2] This guide focuses on a specific class of these compounds: 3-Amino-12-N-Methylcytisine derivatives. These compounds have been synthesized and subjected to a battery of tests to determine their potential as cognitive enhancers. The studies summarized herein reveal promising nootropic activity, comparable or even superior to the widely used reference drug, piracetam.[1] The mechanism of action for many nootropics is multifaceted, often encompassing not only direct cognitive enhancement but also antioxidant and antihypoxic properties.[1] Consequently, the evaluation of these derivatives has been holistic, assessing their performance across a range of relevant biological assays.

Quantitative Data Summary

The nootropic and antihypoxic activities of the synthesized 3-Amino-12-N-Methylcytisine derivatives were rigorously evaluated. The results of these in vivo and in vitro studies are summarized in the tables below for ease of comparison.

Table 1: In Vivo Nootropic and Antihypoxic Activity[1]

| Compound | Mnestic Activity (CPAR Test, % change from control) | Antihypoxic Activity (Normobaric Hypercapnic Hypoxia, % change in lifespan) |

| 2 | 103.8 ± 4.6 | 2 ± 1.1 |

| 3 | 106.2 ± 5.0 | 4 ± 5.8 |

| 4 | 100.5 ± 6.1 | 86.5 ± 8.4 |

| 5 | 95.3 ± 6.0 | 78.9 ± 9.4 |

| 6 | 101.3 ± 9.2 | 95.2 ± 9.8 |

| 7 | 131.7 ± 8.9 | 165.3 ± 6.9 |

| 8 | 102.1 ± 11.2 | 93.7 ± 7.0 |

| 9 | 151.3 ± 10.7 | 119.5 ± 5.4 |

| 10 | 104.0 ± 5.8 | 105.4 ± 7.1 |

| 11 | 103.2 ± 5.4 | 108.3 ± 1.5 |

| Piracetam | 121.0 ± 11.6 | 117.4 ± 9.9 |

Data presented as mean ± standard error. Compounds were administered at a dose of 50 µmol/kg, while piracetam was administered at 400 mg/kg.

Table 2: In Vitro Antiradical Properties and HIF-1 DNA-Binding Activity[1]

| Compound | Effect on Active Oxygen Species (AOS) (% of control) | Effect on HIF-1 DNA-Binding Activity (% of control) |

| 2 | 69.4 ± 5.0 | 98.6 ± 7.2 |

| 3 | Not specified | 101.4 ± 8.1 |

| 4 | Not specified | 97.3 ± 6.5 |

| 5 | Not specified | 105.1 ± 9.3 |

| 6 | Not specified | 99.8 ± 5.7 |

| 7 | Not specified | 112.4 ± 10.2 |

| 8 | Not specified | 103.6 ± 8.8 |

| 9 | 85.2 ± 6.3 | 125.7 ± 11.5 |

| 10 | Not specified | 101.9 ± 7.9 |

| 11 | Not specified | 104.5 ± 8.3 |

Data presented as mean ± standard error.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 3-Amino-12-N-Methylcytisine Derivatives

A library of secondary amines was prepared through the one-pot reductive alkylation of 3-amino-12-N-methylcytisine with various hetero- and aromatic aldehydes. The structures of the resulting compounds (2-11) were confirmed using NMR (¹H, ¹³C, ¹⁵N) spectroscopy.[1]

In Vivo Nootropic Activity Assessment

Conditioned Passive-Avoidance Response (CPAR) in Rats: This test is used to evaluate learning and memory.[3][4][5]

-

Apparatus: A two-compartment chamber, one brightly lit and the other dark, connected by a closable opening. The floor of the dark compartment is equipped with an electric grid.

-

Training: A rat is placed in the lit compartment. Due to the natural aversion of rodents to bright light, the animal will move to the dark compartment.[4] Upon entering the dark compartment, the door is closed, and a mild, inescapable electric shock is delivered to the paws.

-

Testing: 24 hours after training, the rat is again placed in the lit compartment. The latency to enter the dark compartment is measured. A longer latency is indicative of a stronger memory of the aversive event and thus, enhanced mnestic function.

-

Procedure: The test compounds (50 µmol/kg) or the reference drug piracetam (400 mg/kg) were administered to white rats (180-200 g) one hour before the training session.[1]

In Vivo Antihypoxic Activity Assessment

Normobaric Hypercapnic Hypoxia in Mice: This model assesses the ability of a compound to protect the brain against hypoxic damage.[6][7]

-

Apparatus: A sealed container where the animal's exhaled air leads to a gradual decrease in oxygen concentration and an increase in carbon dioxide concentration.[6]

-

Procedure: Mice are placed individually in the sealed containers. The test compounds or reference drug are administered prior to placing the animals in the containers.

-

Measurement: The lifespan of the mice in the hypoxic environment is recorded. An increase in lifespan compared to a control group indicates antihypoxic activity.

In Vitro Cytotoxicity Assessment

MTT Assay in HEK293 Cells: This colorimetric assay is a standard method for assessing cell viability.[1][2]

-

Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

HEK293 cells are seeded in a 96-well plate.

-

The cells are treated with varying concentrations of the test compounds.

-